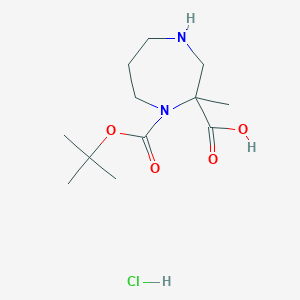
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid is an organic compound that features both an indene and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Amination: The indene derivative is then subjected to amination reactions to introduce the amino group at the desired position.
Nitration: The benzoic acid derivative undergoes nitration to introduce the nitro group.
Coupling Reaction: Finally, the indene and benzoic acid derivatives are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Indene ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid is unique due to the presence of both an indene and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
195379-34-1 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-inden-5-ylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C16H14N2O4/c19-16(20)14-7-6-13(18(21)22)9-15(14)17-12-5-4-10-2-1-3-11(10)8-12/h4-9,17H,1-3H2,(H,19,20) |
InChI-Schlüssel |
UIHZQDLQZGQHTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)




![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)


![[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11836959.png)

![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)


